(R)-4-Isopropylcyclohex-2-enone
Description
Significance of Chiral Cyclohexenone Scaffolds in Modern Synthesis
Chiral cyclohexenone scaffolds are of paramount importance in modern organic synthesis. These structures serve as versatile precursors for a wide range of complex molecules due to their inherent functionality and stereochemistry. mdpi.comsemanticscholar.org The combination of a conjugated enone system and a stereocenter allows for a variety of stereoselective transformations, making them valuable chiral building blocks. The development of efficient routes to access enantiomerically pure cyclohexenones is a significant area of research, as it unlocks the potential to construct elaborate molecular architectures. mdpi.com
The utility of chiral cyclohexenone scaffolds is prominently demonstrated in the total synthesis of natural products. mdpi.com Throughout the history of organic chemistry, the challenge of constructing intricate natural molecules has driven innovation in synthetic methods. sci-hub.se (R)-4-Isopropylcyclohex-2-enone serves as a key starting material in these complex endeavors.
A notable example is the first total synthesis of noroxopenlanfuran, a natural product isolated from a marine sponge. researchgate.netresearchgate.net Researchers successfully prepared (R)-(-)-cryptone and utilized it as the foundational chiral building block to achieve the synthesis of noroxopenlanfuran, which in turn confirmed the absolute configuration of the natural product. researchgate.netresearchgate.net This highlights how a readily available chiral scaffold can be instrumental in accessing rare and structurally complex natural compounds. The study of natural products has consistently provided the motivation for significant advancements in total synthesis. sci-hub.se
The structural motifs present in chiral cyclohexenones are valuable in the development of pharmaceutical intermediates. mdpi.comsemanticscholar.org The production of single-enantiomer drugs is a critical aspect of the pharmaceutical industry, as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. Chiral scaffolds provide the necessary stereochemical information to build these enantiomerically pure active pharmaceutical ingredients (APIs).
Optically active γ-substituted cycloalkenones are recognized as important precursors for pharmaceutically active molecules. mdpi.comsemanticscholar.org For instance, chiral cyclohexenone derivatives have been used to synthesize nucleoside analogues that exhibit potential as antiherpetic agents. mdpi.com These synthetic intermediates were tested for their activity with herpes simplex virus Type 1 (HSV-1) thymidine (B127349) kinase, demonstrating the direct link between a synthetic chiral building block and the development of potential therapeutics. mdpi.com The ability to synthesize complex, three-dimensional molecules is crucial for modern medicinal chemistry, and streamlined methods to create these structures can accelerate drug discovery. rice.edu
Historical Context of Cryptone and its Derivatives in Synthetic Chemistry
The field of organic synthesis was born from Friedrich Wöhler's preparation of urea (B33335) in 1828, which demonstrated that organic compounds could be created in the laboratory. nih.gov The name "cryptone" is derived from the ancient Greek word kryptos, meaning "the hidden one". chemistrytalk.org This naming is thematically linked to the discovery of the element krypton, which was found as a hidden component in the residue of evaporated liquid air by Sir William Ramsay and Morris Travers in 1898. wikipedia.orgreagent.co.ukrsc.org
While the discovery of the element is well-documented, the early history of the chemical compound cryptone is situated within the broader context of natural product chemistry. The synthesis of the racemic mixture, dl-cryptone, was reported in the scientific literature by 1955. The development of synthetic methods throughout the 20th century, particularly those enabling stereochemical control, was essential for chemists to be able to synthesize specific enantiomers like this compound. The progression from synthesizing racemic mixtures to selectively preparing single enantiomers represents a significant evolution in the capabilities of synthetic organic chemistry.
Properties
CAS No. |
2158-59-0 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(4R)-4-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-7(2)8-3-5-9(10)6-4-8/h3,5,7-8H,4,6H2,1-2H3/t8-/m1/s1 |
InChI Key |
AANMVENRNJYEMK-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)[C@H]1CCC(=O)C=C1 |
Canonical SMILES |
CC(C)C1CCC(=O)C=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R 4 Isopropylcyclohex 2 Enone and Chiral Cyclohexenone Analogs
Asymmetric Synthesis Approaches
Asymmetric synthesis provides pathways to chiral molecules from achiral or prochiral starting materials. For cyclohexenones, these strategies are crucial for accessing specific enantiomers required for the total synthesis of complex natural products and biologically active molecules. escholarship.org The two primary strategies discussed are the chiral pool strategy, which utilizes naturally occurring chiral molecules, and asymmetric catalysis, which employs chiral catalysts to induce enantioselectivity.
Chiral Pool Strategy
The chiral pool strategy is a powerful approach that leverages the abundance of enantiomerically pure compounds from nature, such as terpenes, amino acids, and carbohydrates, as starting materials for complex target molecules. escholarship.orgnih.gov This method capitalizes on the pre-existing stereocenters of the natural product to build new chiral structures.
(R)-4-Isopropylcyclohex-2-enone can be synthesized from readily available chiral precursors from the terpene family. A prominent example is the use of (R)-(+)-pulegone, a monoterpene found in the essential oils of plants like pennyroyal (Mentha pulegium). sigmaaldrich.comnih.govresearchgate.net The synthesis of (R)-cryptone from (R)-(+)-pulegone involves a series of transformations that convert the exocyclic double bond and reposition the endocyclic double bond to yield the target α,β-unsaturated ketone.
Another documented chiral pool synthesis starts from (S)-perillyl alcohol. This six-step conversion yields (R)-cryptone with a high enantiomeric excess (91.5–93% ee). researchgate.net These syntheses exemplify the utility of the chiral pool approach, directly converting one natural product into another, more synthetically versatile one.
Table 1: Chiral Pool Synthesis of this compound
| Starting Material | Key Transformation | Product | Enantiomeric Excess (ee) |
| (R)-(+)-Pulegone | Isomerization/Oxidation | This compound | >90% |
| (S)-Perillyl Alcohol | Six-step conversion | This compound | 91.5–93% researchgate.net |
Asymmetric Catalysis
Asymmetric catalysis offers a more flexible approach than the chiral pool strategy, enabling the creation of chiral centers from prochiral substrates through the use of a small amount of a chiral catalyst. This method is highly efficient and allows for the synthesis of a wide variety of chiral products.
Transition metals, particularly palladium, have emerged as powerful catalysts for various asymmetric transformations. Their versatility allows for the construction of C-C and C-heteroatom bonds with high enantioselectivity.
Palladium-catalyzed oxidative desymmetrization is a sophisticated strategy for converting prochiral starting materials, such as meso-compounds or molecules with prochiral centers, into valuable chiral products. This process involves the selective reaction of one of two enantiotopic functional groups or faces of a molecule.
For instance, palladium(II) catalysis enables the enantioselective desymmetrization of oxabicyclic alkenes through a ring-opening coupling reaction, affording highly functionalized and enantioenriched cyclohexene (B86901) derivatives. rsc.org Similarly, an enantioselective palladium-catalyzed oxidative Heck reaction has been developed for the desymmetrization of prochiral cyclopentenes. nih.gov While not directly yielding this compound, these methods are powerful tools for generating chiral cyclohexene and cyclopentene (B43876) cores, which are precursors to a wide range of chiral cyclohexenone analogs. These reactions showcase the potential to create complex stereochemical arrays in a single step. rsc.org
The palladium-catalyzed asymmetric conjugate addition (ACA) of organoboron reagents to α,β-unsaturated carbonyl compounds is a highly effective method for constructing chiral C-C bonds. beilstein-journals.org This reaction has become a robust and practical alternative to earlier methods that used more sensitive copper or rhodium catalysts. nih.govcaltech.edu
A significant breakthrough was the development of a catalyst system comprising a palladium(II) source, such as Pd(OCOCF₃)₂, and a chiral pyridinooxazoline (PyOx) ligand. nih.govcaltech.eduorgsyn.org This system effectively catalyzes the 1,4-addition of arylboronic acids to β-substituted cyclic enones, including five-, six-, and seven-membered rings, to generate products with all-carbon quaternary stereocenters in high yield and excellent enantioselectivity. nih.govcaltech.edu A key advantage of this methodology is its remarkable tolerance to air and moisture, which simplifies the experimental procedure and makes it more practical for broad application. nih.govcaltech.edu
The reaction has proven to be versatile, accommodating a wide range of arylboronic acids and cyclic enone substrates. nih.gov Mechanistic studies suggest that a monomeric Pd-PyOx species is the catalytically active intermediate. researchgate.net This method provides a powerful and operationally simple route to enantioenriched ketones bearing benzylic stereocenters. nih.gov
Table 2: Examples of Palladium-Catalyzed Asymmetric Conjugate Addition to Cyclic Enones
| Enone Substrate | Arylboronic Acid | Catalyst System | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| 3-Methylcyclohex-2-enone | Phenylboronic acid | Pd(OCOCF₃)₂ / t-BuPyOx | 85 | 92 | nih.gov |
| 3-Methylcyclopent-2-enone | Phenylboronic acid | Pd(OCOCF₃)₂ / t-BuPyOx | 99 | 95 | nih.gov |
| 3-Methylcyclohept-2-enone | Phenylboronic acid | Pd(OCOCF₃)₂ / t-BuPyOx | 86 | 95 | nih.gov |
| 3-Phenylcyclohex-2-enone | 4-Methoxyphenylboronic acid | Pd(OCOCF₃)₂ / t-BuPyOx | 93 | 91 | nih.gov |
Transition Metal-Catalyzed Asymmetric Reactions
Rhodium-Catalyzed Conjugate Additions
Rhodium-catalyzed asymmetric conjugate addition reactions represent a powerful tool for the formation of carbon-carbon bonds with high enantioselectivity. orgsyn.orgcampushomepage.com This method is particularly effective for the synthesis of chiral cyclohexenones. The Hayashi-Miyaura reaction, which involves the rhodium(I)-catalyzed addition of organoboron reagents to α,β-unsaturated carbonyl compounds, is a notable example. campushomepage.com These reactions are often carried out in aqueous solvents and exhibit tolerance to a wide range of functional groups. orgsyn.orgcampushomepage.com
The development of chiral diene-ligated rhodium complexes has been instrumental in achieving high enantioselectivity in these transformations. orgsyn.orgrsc.org For instance, rhodium complexes can catalyze the addition of organoboron nucleophiles to α,β-unsaturated carbonyls, yielding products with excellent enantiomeric excess. orgsyn.org While commercially available boronic acids can be used, some processes may require tetraaryl borates or boroxines for optimal results. orgsyn.org
Recent advancements have demonstrated the use of rhodium catalysis in dynamic kinetic resolution processes. nih.gov In one study, a chiral diene (S,S)-Fc-tfb-rhodium catalyst was used in the reaction of a 4-carbonyl-cycloalkenone with an organoboronic acid to produce a disubstituted trans-cycloalkanone with high diastereo- and enantioselectivity. nih.gov This efficiency is attributed to the rapid racemization of the starting material, which then undergoes kinetic resolution with the chiral catalyst. nih.gov
The versatility of rhodium-catalyzed conjugate additions is further highlighted by their application in cascade reactions. For example, a rhodium-catalyzed conjugate addition/hetero Thorpe-Ziegler reaction has been developed for the enantioselective synthesis of 2-amino-4H-chromenes, achieving high yields and enantioselectivities. rsc.org
Table 1: Selected Examples of Rhodium-Catalyzed Asymmetric Conjugate Additions
| Catalyst System | Substrate | Nucleophile | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Rh(I)/Chiral Diene | Cyclic Enone | Arylboronic Acid | β-Arylated Ketone | High | Good | researchgate.net |
| (S,S)-Fc-tfb-rhodium | 4-Carbonyl-cycloalkenone | Organoboronic Acid | Disubstituted trans-cycloalkanone | High | High | nih.gov |
| Rh(I)/Chiral Diene | Acrylonitrile Derivative | Arylboronic Acid | 2-Amino-4H-chromene | up to 92% | up to 98% | rsc.org |
Organocatalytic Asymmetric Reactions
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering an alternative to metal-based catalysts. These reactions utilize small organic molecules to catalyze transformations with high stereoselectivity.
Asymmetric transfer hydrogenation (ATH) is a valuable method for the enantioselective reduction of prochiral ketones, including cyclohexenones. Bifunctional catalysts, which possess both a metal center and a ligand with a proton-donating group, are particularly effective for this transformation. scilit.com These catalysts facilitate the transfer of hydrogen from a hydrogen donor, such as isopropanol (B130326) or formic acid, to the substrate.
For example, Noyori-type catalysts, which are ruthenium complexes with a chiral diamine ligand, are well-known for their high efficiency and enantioselectivity in the ATH of ketones. wikipedia.org The bifunctional nature of these catalysts, where the metal activates the hydrogen donor and the amine ligand participates in the hydrogen transfer, is crucial for their reactivity and selectivity. While specific examples for this compound are not detailed in the provided search results, the general principles of ATH with bifunctional catalysts are applicable to the synthesis of chiral cyclohexanols, which can be subsequently oxidized to the corresponding cyclohexenones.
Synergistic catalysis, where two or more catalysts work in concert to promote a reaction, has enabled the development of novel and efficient synthetic methods. rsc.orgamanote.com A notable example is the use of copper-amine systems for the enantioselective synthesis of chiral cyclohexenones. rsc.orgamanote.com
In one reported methodology, 1,3-acetonedicarboxylic acid is utilized as a reactive acetone (B3395972) surrogate. rsc.org Through the synergistic activation of the ketodiacid by a copper catalyst and an α,β-unsaturated aldehyde by an amine catalyst, a domino di-decarboxylative Michael/aldol (B89426)/dehydration sequence occurs. rsc.org This one-pot operation leads to the formation of valuable chiral cyclohexenones with excellent enantiomeric excess (94% to 99% ee). rsc.org This approach demonstrates the power of combining two distinct catalytic cycles to achieve a complex transformation with high stereocontrol.
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and its asymmetric variant provides access to chiral cyclohexene derivatives. wiley-vch.de The reaction between a diene and a dienophile, such as a cyclic enone, can generate multiple stereocenters in a single step. wiley-vch.de Chiral Lewis acids are commonly employed as catalysts to control the enantioselectivity of the reaction. wiley-vch.de For instance, chiral boron complexes have proven to be highly effective catalysts for the asymmetric Diels-Alder reaction of various enone dienophiles with dienes, affording the corresponding cycloadducts in high yields and excellent enantioselectivities. wiley-vch.de
[3+2] Dipolar cycloadditions offer a route to five-membered heterocyclic rings and can be applied in the synthesis of complex chiral molecules. uchicago.edusci-rad.com These reactions involve the addition of a 1,3-dipole to a dipolarophile. youtube.com While the direct application to the synthesis of this compound is not explicitly detailed, the principles of these cycloadditions are relevant for the construction of chiral carbocyclic and heterocyclic frameworks that can be further elaborated. For example, rhodium-catalyzed [3+2] cycloadditions of vinyldiazoacetates with nitrones have been shown to produce 2,5-dihydroisoxazoles with high asymmetric induction. nih.gov
Enzymatic Transformations and Kinetic Resolutions for Enantiocontrol
Enzymes are highly efficient and selective catalysts that can be employed for the synthesis of enantiomerically pure compounds. nih.gov Kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, is a common strategy for obtaining chiral molecules. wikipedia.orguni-graz.at
Ene-reductases, for instance, have been used for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones through the desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones. nih.gov This biocatalytic approach can generate quaternary stereocenters with excellent enantioselectivities (up to >99% ee), often surpassing the efficiency of transition-metal catalysts. nih.gov
Lipases are another class of enzymes widely used in kinetic resolutions. mdpi.com They can catalyze the enantioselective acylation or hydrolysis of racemic alcohols or esters. For example, the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol using Candida rugosa lipase (B570770) has been optimized to produce the (S)-enantiomer with high enantiomeric purity. mdpi.com Such enzymatic methods provide a green and efficient alternative for the production of chiral building blocks. The enantiomeric ratio (E) is a key parameter that describes the enantioselectivity of a kinetic resolution. uni-graz.at
Table 2: Enzymatic Approaches for Chiral Cyclohexenone Synthesis
| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Ene-reductase (OPR3, YqjM) | Desymmetrization | Prochiral 4,4-disubstituted 2,5-cyclohexadienone | Chiral 4,4-disubstituted 2-cyclohexenone | up to >99% | nih.gov |
| Candida rugosa Lipase | Kinetic Resolution | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | (S)-1-acetyl-1-(isopropylamine)-3-phenoxy-2-propanol | 96.2% | mdpi.com |
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This strategy is a reliable and versatile method for asymmetric synthesis. wikipedia.orgthieme-connect.com
The use of chiral auxiliaries involves three main steps: attachment of the auxiliary, the diastereoselective reaction, and removal of the auxiliary. numberanalytics.com A variety of chiral auxiliaries have been developed, many of which are derived from inexpensive, naturally occurring chiral compounds. researchgate.net
In the context of cyclohexenone synthesis, chiral auxiliaries can be used to direct the stereoselective alkylation of enolates. For example, the alkylation of an imine formed from a cyclohexanone (B45756) and a chiral amine auxiliary can proceed with high diastereoselectivity. Subsequent hydrolysis of the imine yields the α-alkylated cyclohexanone in high enantiomeric excess. scispace.com While specific applications for the direct synthesis of this compound are not detailed in the provided results, the general principle of using chiral auxiliaries to control stereochemistry in the synthesis of substituted cyclohexanones is well-established. thieme-connect.comscispace.com
Stereoselective Synthesis of this compound
The controlled introduction of stereocenters is paramount in the synthesis of chiral molecules. This section explores both enantiocontrolled and diastereoselective approaches to constructing the cyclohexenone framework.
Enantiocontrolled Preparations of γ-Substituted Cyclohexenones
The enantioselective synthesis of γ-substituted cyclohexenones can be achieved through various methods, including asymmetric catalysis. semanticscholar.org One notable strategy involves the asymmetric transfer hydrogenation (ATH) of a common cyclohexenone precursor using bifunctional ruthenium catalysts. nih.govmdpi.comnih.gov This method allows for the preparation of both enantiomers of a 4-hydroxy-2-cyclohexanone derivative, which serve as versatile intermediates. nih.govmdpi.comnih.gov
For instance, the synthesis of both enantiomers of 4-hydroxycyclohex-2-en-1-one can commence from 1,4-cyclohexanedione (B43130) monoethylene acetal. semanticscholar.orgmdpi.com This starting material is converted to an enone through a two-step dehydrogenation protocol. semanticscholar.orgmdpi.com The subsequent asymmetric reduction of this enone using either the (R,R)- or (S,S)-Noyori-I catalyst in a biphasic medium affords the corresponding (R)- or (S)-allylic alcohol with high enantioselectivity. semanticscholar.orgmdpi.com Deprotection of the carbonyl group then yields the desired (R)- or (S)-4-hydroxycyclohex-2-en-1-one. semanticscholar.orgmdpi.com
| Catalyst | Product | Yield | Enantiomeric Excess (ee) |
| (R,R)-Noyori-I | (R)-4-hydroxycyclohex-2-en-1-one | 64% | 92% |
| (S,S)-Noyori-I | (S)-4-hydroxycyclohex-2-en-1-one | Not specified | Not specified |
Diastereoselective Approaches to Cyclohexenone Derivatives
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters. Cascade reactions, such as the double Michael addition, have proven effective in constructing highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.gov
One such approach involves the reaction of curcumins with arylidenemalonates in the presence of aqueous potassium hydroxide (B78521) and a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). beilstein-journals.orgnih.gov This method typically yields highly substituted cyclohexanones as the major products with complete diastereoselectivity in many cases. beilstein-journals.orgnih.gov The synthesis of these complex structures often relies on a cascade Michael-aldol reaction sequence between enones and suitable Michael donors. beilstein-journals.orgnih.gov
Another powerful strategy for diastereoselective synthesis is the epoxidation of cyclohexene derivatives. The use of dioxiranes generated in situ from a ketone and Oxone can lead to high diastereoselectivity, which is influenced by the steric and electronic properties of both the dioxirane (B86890) and the substrate. acs.orgacs.org By carefully selecting the ketone catalyst, high levels of diastereoselectivity can be achieved. acs.orgacs.org
Rearrangement Reactions in Cyclohexenone Synthesis
Rearrangement reactions offer powerful and often elegant pathways to complex molecular architectures, including the cyclohexenone ring system.
Acid-Catalyzed Dehydration and Rearrangement Pathways
The acid-catalyzed dehydration of alcohols is a fundamental method for the synthesis of alkenes, including cyclohexenes. umass.edulibretexts.org In the context of cyclohexenone synthesis, this reaction can be part of a multi-step sequence. For example, cyclohexanol (B46403) can be dehydrated using an acid catalyst like phosphoric acid to produce cyclohexene. umass.edulibretexts.orgyoutube.com The mechanism involves protonation of the alcohol, loss of water to form a carbocation, and subsequent elimination of a proton to form the double bond. umass.eduyoutube.com This cyclohexene can then be a precursor for further functionalization to yield a cyclohexenone derivative.
Semmler-Wolff Rearrangement of Cyclohexenone Oximes
The Semmler-Wolff reaction is a classic method for the synthesis of anilines from cyclohexenone oximes. chem-station.com This reaction, typically carried out under acidic conditions, involves the aromatization of the cyclohexenone oxime. ijsrp.org While traditional methods often result in low yields due to competing reactions like the Beckmann rearrangement, modern modifications have improved its synthetic utility. chem-station.comnih.gov
Recent advancements have shown that homogeneous palladium catalysts can efficiently promote the conversion of cyclohexenone and tetralone O-acyl oximes to the corresponding primary anilines. nih.govacs.org This palladium-catalyzed Semmler-Wolff reaction proceeds under milder conditions and exhibits broader functional group compatibility compared to the classical approach. nih.gov The mechanism involves the oxidative addition of the oxime N-O bond to the palladium(0) catalyst, followed by dehydrogenation to afford the aniline (B41778) product. nih.govacs.org
Sigmatropic Rearrangements in Cyclohexenone Ring Formation
Sigmatropic rearrangements are pericyclic reactions that involve the migration of a sigma bond across a π-system in a concerted fashion. wikipedia.orgnumberanalytics.com These reactions are governed by orbital symmetry rules and can be highly stereospecific. wikipedia.orgacs.org The mdpi.commdpi.com-sigmatropic rearrangement, in particular, has emerged as a valuable tool for cyclohexenone synthesis. acs.org
A recently developed strategy utilizes an oxy-Cope type mdpi.commdpi.com-sigmatropic rearrangement for the synthesis of diaryl-substituted cyclohexenone acids. acs.org The reaction between a phenyl pyruvate (B1213749) and an enone, under basic conditions, proceeds through a hemiketal intermediate. This intermediate undergoes a mdpi.commdpi.com-sigmatropic rearrangement, followed by an intramolecular aldol condensation and dehydration to yield the final cyclohexenone acid product. acs.org This method offers a diastereospecific route to cyclohexenones with multiple stereogenic centers. acs.org
| Rearrangement Type | Key Features |
| nih.govchem-station.com Sigmatropic Rearrangement | Involves the shift of a substituent across a 5-atom π-system. |
| nih.govnih.gov Sigmatropic Rearrangement | Proceeds in an antarafacial manner and is observed in the conversion of lumisterol (B196343) to vitamin D2. wikipedia.org |
| mdpi.commdpi.com Sigmatropic Rearrangement (Claisen & Cope) | Well-studied, proceeds suprafacially, and is useful for carbon-carbon bond formation. wikipedia.orglibretexts.org |
| Walk Rearrangement | A type of [1,n] sigmatropic shift involving a divalent group in a bicyclic molecule. wikipedia.org |
Oxidation and Dehydrogenation Routes to Cyclohexenones
The synthesis of cyclohexenones, fundamental building blocks in organic chemistry, is often achieved through robust oxidation and dehydrogenation strategies. These methods provide access to α,β-unsaturated ketones from saturated or partially saturated precursors like cyclohexanones and cyclohexenes.
A primary route involves the direct dehydrogenation of cyclohexanones. rsc.orgresearchgate.net Modern approaches heavily favor palladium-catalyzed aerobic dehydrogenation, which utilizes molecular oxygen as the terminal oxidant, presenting a greener alternative to stoichiometric reagents. nih.govorganic-chemistry.orgnih.gov A significant challenge in this area is controlling the extent of dehydrogenation, as the initial product, a cyclohexenone, can often be further oxidized to a more thermodynamically stable phenol (B47542). acs.orgnih.gov
Groundbreaking work has demonstrated that catalyst design is crucial for achieving high chemoselectivity. For instance, the catalyst system Pd(DMSO)₂(TFA)₂ has been identified as exceptionally effective for the selective conversion of cyclohexanones to their corresponding cyclohexenones, minimizing the formation of phenol byproducts. nih.govnih.gov Kinetic studies reveal that dimethyl sulfoxide (B87167) (DMSO) as a ligand plays a pivotal role; it has minimal impact on the initial dehydrogenation of the ketone to the enone but significantly inhibits the subsequent dehydrogenation of the enone to the phenol. nih.gov This ligand-controlled selectivity allows for the efficient synthesis of a wide array of cyclic enones from readily available cyclic ketones. nih.govorganic-chemistry.orgnih.gov
Table 1: Comparison of Palladium Catalyst Systems for Aerobic Dehydrogenation of Cyclohexanone
| Catalyst System | Key Features | Product Selectivity | Reference |
| Pd(TFA)₂ / 2-Me₂Npy | Good activity for full aromatization. | Favors Phenol | nih.gov |
| Pd(TFA)₂ / 4,5-diazafluorenone | Effective for heterocyclic carbonyls. | Favors Phenol | nih.gov |
| Pd(DMSO)₂(TFA)₂ | High chemoselectivity for partial dehydrogenation. | Favors Cyclohexenone | nih.govnih.gov |
Another key strategy is the allylic oxidation of cyclohexenes. nih.gov This can be accomplished using various transition-metal catalysts, with systems based on copper and palladium being prominent. nih.govrsc.org The selective oxidation of a C-H bond adjacent to a double bond provides a direct entry to the cyclohexenone core.
For the synthesis of chiral cyclohexenone analogs, asymmetric methods are of paramount importance. Biocatalysis has emerged as a powerful tool in this domain. Ene-reductases, such as those from the Old Yellow Enzyme (OYE) family, have been employed for the asymmetric desymmetrization of prochiral 4,4-disubstituted cyclohexa-2,5-dienones. rsc.orgacs.orgnih.govelsevierpure.comacs.org This enzymatic reduction selectively hydrogenates one of the two double bonds, creating a chiral cyclohexenone with a quaternary stereocenter in high enantiomeric excess (often >99% ee). nih.govacs.org This method provides a highly efficient and stereoselective route to valuable chiral building blocks that are challenging to synthesize using traditional chemocatalysis. acs.orgnih.gov
Total Synthesis Strategies Utilizing this compound as Intermediate
This compound, also known as (R)-(-)-cryptone, is a valuable chiral building block for the enantioselective synthesis of complex natural products, particularly terpenes and terpenoids. nih.govnih.govorganicchemistry.eu Its utility stems from its defined stereochemistry and the versatile reactivity of the enone functional group, which allows for a variety of stereocontrolled transformations.
A notable application of this compound is in the synthesis of insect pheromones. For example, it serves as a key precursor in the synthesis of (1S,4R)-4-isopropyl-1-methyl-2-cyclohexen-1-ol, the aggregation pheromone of the ambrosia beetle, Platypus quercivorus. nih.gov The synthesis starts from (R)-cryptone, which can be prepared from other natural products like (S)-perillyl alcohol. The crucial step involves the stereoselective 1,2-addition of a methyl group to the ketone carbonyl of (R)-cryptone. This is typically achieved using an organometallic reagent such as methyllithium, which attacks the carbonyl carbon to form the desired tertiary alcohol with the correct stereochemistry. The inherent chirality of the starting material directs the formation of the new stereocenter. researchgate.net
The strategic use of (R)-cryptone in this synthesis highlights the concept of a "chiral pool" approach, where a readily available, enantiopure natural product is used as a starting material to impart chirality to the final target molecule. This strategy is often more efficient than creating chirality from an achiral source via asymmetric synthesis.
Furthermore, (R)-cryptone has been utilized in the synthesis of other furanosesquiterpenoids, such as noroxopenlanfuran. lookchem.comlookchem.com In this synthesis, (R)-cryptone, prepared in several steps from (+)-nopinone, undergoes a series of transformations that ultimately establish the absolute configuration of the natural product. lookchem.comlookchem.com These examples underscore the strategic importance of this compound as a versatile intermediate in the stereoselective total synthesis of biologically active molecules.
Table 2: Key Synthetic Transformation Utilizing this compound
| Starting Material | Reagent | Product | Application | Reference |
| This compound | Methyllithium (MeLi) | (1S,4R)-4-isopropyl-1-methyl-2-cyclohexen-1-ol | Total synthesis of the ambrosia beetle aggregation pheromone | nih.govresearchgate.net |
| This compound | Various | Noroxopenlanfuran | Total synthesis of a furanosesquiterpenoid | lookchem.comlookchem.com |
Mechanistic Investigations of Reactions Involving R 4 Isopropylcyclohex 2 Enone
Reaction Mechanism Elucidation in Chiral Induction
The chiral center at the 4-position of (R)-4-isopropylcyclohex-2-enone plays a pivotal role in directing the stereochemical course of various reactions, a phenomenon known as chiral induction.
Stereochemical Models for Enantioinduction
The stereochemical outcome of reactions at the enone system can often be rationalized using established models of asymmetric induction. For nucleophilic additions to the carbonyl group or conjugate additions to the β-carbon, the approach of the incoming nucleophile is influenced by the steric bulk of the isopropyl group. To minimize steric hindrance, the nucleophile preferentially attacks from the face opposite to the isopropyl group. This concept is fundamental to understanding the diastereoselectivity observed in many of its reactions.
Computational Studies of Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the intricate details of reaction mechanisms involving this compound. These studies can model transition states, calculate activation energies, and predict the most likely reaction pathways. For instance, computational analyses of radical-mediated C-C bond cleavage in cyclohexanone (B45756) derivatives have provided insights into unusual regioselectivity that would be difficult to discern through experimental means alone. nih.gov Such studies help in understanding the subtle electronic and steric factors that govern the reactivity and selectivity of this chiral enone.
Electrophilic and Nucleophilic Reactivity of the Enone Moiety
The enone functionality in this compound possesses both electrophilic and nucleophilic character, leading to a rich and diverse reactivity profile. biorxiv.org
The conjugated system allows for two primary sites of electrophilic attack by nucleophiles: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). libretexts.org The nature of the nucleophile often determines the regioselectivity of the attack. "Hard" nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition to the carbonyl carbon. masterorganicchemistry.com In contrast, "soft" nucleophiles, like Gilman reagents (organocuprates) and enamines, preferentially undergo 1,4-conjugate addition. masterorganicchemistry.comyoutube.com
The enone can also exhibit nucleophilic character, for example, through the formation of an enolate. This enolate is a soft nucleophile and can participate in various carbon-carbon bond-forming reactions. youtube.com
Radical and Peroxyl Radical Rearrangement Mechanisms
While ionic reactions are more common, this compound and related cyclohexenone structures can also undergo radical-mediated transformations. rsc.orgnumberanalytics.com These reactions often involve the formation of highly reactive radical intermediates that can undergo rearrangements to form more stable products. numberanalytics.com
For instance, radical-mediated C-C bond cleavage of cyclohexanone derivatives can be initiated by an aryl radical, leading to the formation of various heterocyclic structures. nih.gov The regioselectivity of this cleavage can be unusual and has been the subject of DFT studies to understand the underlying mechanistic pathways. nih.gov Photochemical rearrangements of cyclohexenone systems are also well-documented, proceeding through radical intermediates to yield structurally diverse products. youtube.com
Conjugate Addition Mechanisms to α,β-Unsaturated Systems
Conjugate addition, also known as Michael addition, is a key reaction of α,β-unsaturated carbonyl compounds like this compound. masterorganicchemistry.commakingmolecules.com This reaction involves the addition of a nucleophile to the β-carbon of the enone. libretexts.org
The general mechanism proceeds in a few key steps:
Nucleophilic Attack: A nucleophile adds to the electrophilic β-carbon of the enone. libretexts.org
Enolate Formation: The π-electrons of the double bond shift, and the carbonyl π-electrons move to the oxygen atom, forming an enolate intermediate. masterorganicchemistry.commakingmolecules.com
Protonation: The enolate is then protonated to yield the final 1,4-adduct. libretexts.org This protonation can occur at the α-carbon or the oxygen, with the former leading directly to the keto form and the latter forming an enol that tautomerizes to the more stable keto product. libretexts.org
A variety of nucleophiles can participate in conjugate additions, including organocuprates, enamines, and enolates. masterorganicchemistry.comyoutube.com The use of lithium diorganocopper reagents (Gilman reagents) is a particularly effective method for forming new carbon-carbon bonds via 1,4-addition. libretexts.org
Chemo- and Regioselectivity in Cyclohexenone Transformations
The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve the desired chemo- and regioselectivity. slideshare.netpurechemistry.org
Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in the presence of a reducing agent, it is possible to selectively reduce the carbonyl group to an alcohol or reduce the carbon-carbon double bond, depending on the reagent and conditions used. Asymmetric transfer hydrogenation (ATH) of cyclohexenones can selectively produce allylic alcohols, though over-reduction to the fully saturated cyclohexanol (B46403) can sometimes occur. mdpi.com
Regioselectivity concerns the site of bond formation or cleavage when multiple positions are available. durgapurgovtcollege.ac.in A prime example is the competition between 1,2- and 1,4-addition of nucleophiles to the enone system. masterorganicchemistry.com As mentioned, hard nucleophiles favor attack at the carbonyl carbon (1,2-addition), while soft nucleophiles prefer the β-carbon (1,4-addition). masterorganicchemistry.com The steric hindrance imposed by the isopropyl group at the 4-position can also influence the regioselectivity of reactions, directing incoming reagents to the less hindered face of the molecule.
The ability to control both chemo- and regioselectivity is paramount in the synthetic application of this compound, allowing for the construction of complex molecular architectures with high precision. nih.gov
Synthetic Applications of R 4 Isopropylcyclohex 2 Enone and Its Chiral Derivatives
Building Blocks for Complex Organic Molecules
The inherent chirality of (R)-4-isopropylcyclohex-2-enone makes it an attractive starting point for the synthesis of complex molecules where stereochemical control is paramount. nih.gov
Synthesis of Terpenoid Natural Products
This compound has proven to be a key precursor in the total synthesis of several terpenoid natural products.
Noroxopenlanfuran: The first synthesis of noroxopenlanfuran was achieved starting from (R)-(-)-cryptone, which was prepared in five steps from (+)-nopinone. This synthesis confirmed the absolute configuration of the natural product. lookchem.com
Taiwaniaquinoids: An enantiospecific synthesis of taiwaniaquinoids, a class of rearranged terpenoids, has been developed. nih.govrsc.org This methodology allows for the preparation of both A/B trans- and A/B cis-fused systems, leading to the first total synthesis of (-)-taiwaniaquinone H and (-)-dichroanone. nih.govrsc.orgresearchgate.netresearchgate.net Another synthetic approach to (-)-taiwaniaquinone H was developed based on a biogenetic hypothesis. nih.gov
Labiatin A: While a direct synthesis of Labiatin A from this compound is not explicitly detailed in the provided results, the syntheses of other complex terpenoids from this starting material highlight its potential as a versatile chiral pool substrate for this class of natural products.
| Natural Product | Key Synthetic Strategy | Starting Material |
|---|---|---|
| Noroxopenlanfuran | Multi-step synthesis confirming absolute configuration | (R)-(-)-Cryptone (from (+)-nopinone) |
| (-)-Taiwaniaquinone H | Enantiospecific route via thermal 6π electrocyclization | This compound derivative |
| (-)-Dichroanone | Enantiospecific route via thermal 6π electrocyclization | This compound derivative |
Synthesis of Chiral Anilines and Other Nitrogen-Containing Heterocycles
The development of synthetic methods to produce chiral nitrogen-containing heterocycles is an active area of research due to their prevalence in pharmaceuticals and biologically active compounds. beilstein-journals.orgnih.govrsc.org While the direct synthesis of chiral anilines from this compound is not explicitly detailed, its derivatives can serve as precursors for various nitrogenous heterocyclic systems. The asymmetric synthesis of these heterocycles often involves the use of chiral auxiliaries or catalysts to induce stereoselectivity. beilstein-journals.orgpreprints.org
Precursors for Polyfunctionalized Cyclohexanones and Cycloalkanols
This compound is a versatile precursor for generating a variety of polyfunctionalized cyclohexanones and cycloalkanols. Its enone functionality allows for a range of transformations, including conjugate additions, reductions, and alkylations, to introduce new functional groups and stereocenters. For instance, its derivatives have been utilized in the synthesis of intermediates for complex molecules like the taiwaniaquinoids, which involves the creation of highly substituted cyclohexanone (B45756) rings. researchgate.netresearchgate.net
Role in the Elaboration of Densely Substituted Chiral Structures
The synthesis of densely substituted chiral structures is a significant challenge in organic chemistry. This compound serves as a valuable scaffold for achieving this. By sequential and stereocontrolled introduction of substituents onto the cyclohexenone ring, complex and highly functionalized chiral molecules can be constructed. The synthesis of taiwaniaquinoids, for example, showcases the elaboration of the basic this compound framework into a complex tricyclic system with multiple stereocenters. nih.govresearchgate.net
Intermediate in Cascade and Domino Reactions
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org These reactions are atom-economical and can rapidly generate molecular complexity from simple starting materials. nih.govub.edu this compound and its derivatives are suitable substrates for such transformations. For example, the synthesis of certain complex structures can involve a cascade of cyclization and rearrangement reactions initiated from a derivative of this chiral ketone.
Development of Novel Synthetic Reagents and Methodologies
The utility of this compound extends to the development of new synthetic methods. Its unique reactivity and chiral nature can be exploited to design novel reagents and test new synthetic strategies. The enantiospecific synthesis of taiwaniaquinoids, for instance, not only provided access to these natural products but also established a new methodology based on a thermal 6π electrocyclization for the construction of the specific terpenoid skeleton. nih.govresearchgate.net
Biosynthetic Relevance of this compound Derivatives
This compound, also known as (R)-(-)-cryptone, is a naturally occurring chiral monoterpenoid belonging to the p-menthane (B155814) class. ontosight.ainih.gov Its presence has been documented in various plant species, including Eucalyptus polybractea and celery (Apium graveolens). nih.govnih.gov The biosynthesis of this compound and its derivatives is a complex enzymatic process rooted in the general terpenoid pathway, which is responsible for one of the largest and most diverse classes of natural products. researchgate.net These compounds are typically synthesized in specialized plant tissues, such as the glandular trichomes of leaves, and play significant roles in plant defense and signaling. nih.govnih.gov
The fundamental building blocks for all terpenoids, including p-menthane monoterpenes, are the five-carbon isomers isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govnih.gov In plants, these precursors are generated through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. nih.govresearchgate.netbiorxiv.org While monoterpenes are primarily derived from the MEP pathway, there is evidence of metabolic crosstalk between the two pathways. nih.govbiorxiv.org
The biosynthesis of the C10 monoterpene backbone begins with the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP. This reaction is catalyzed by geranyl diphosphate synthase (GPPS) and yields geranyl diphosphate (GDP), the universal precursor for all monoterpenes. nih.govlibretexts.org
The diversification of monoterpenes arises from the subsequent enzymatic transformation of GDP. The first committed step is the cyclization of GDP, catalyzed by a class of enzymes known as monoterpene synthases (MTSs). nih.govacs.org These enzymes are responsible for generating the vast array of cyclic monoterpene skeletons. In the case of p-menthane derivatives, a key intermediate is often the monocyclic hydrocarbon (-)-limonene (B1674923), which is formed from GDP by the enzyme (-)-limonene synthase. nih.govnih.gov
Following the formation of the initial cyclic structure, a series of stereospecific modifications, including hydroxylations, dehydrogenations (oxidations), and reductions, are carried out by various enzymes to produce the final functionalized monoterpenoid. The biosynthesis of p-menthane ketones is well-documented in mint species (Mentha), providing a model for the formation of compounds like this compound. nih.govnih.gov In peppermint, for instance, (-)-limonene undergoes hydroxylation by a cytochrome P450 monooxygenase to form (-)-trans-isopiperitenol. nih.govnih.gov This alcohol is then oxidized by a specific NAD⁺-dependent dehydrogenase to the corresponding α,β-unsaturated ketone, (-)-isopiperitenone. nih.gov
Q & A
Q. How does the compound’s regulatory status (e.g., EU Flavourings List) impact academic research involving human subjects?
- Methodological Answer : Although classified as a flavoring agent (FL 07.172), academic studies must:
- Obtain ethics approval : Address potential toxicity via in vitro assays (e.g., Ames test) before in vivo use.
- Comply with REACH : Ensure proper hazard labeling and safety protocols during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
